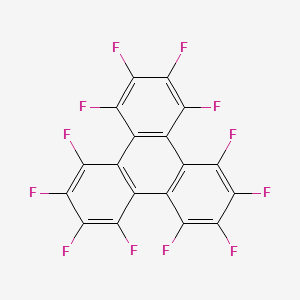
Dodecafluorotriphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylene, dodecafluoro- is a fluorinated derivative of triphenylene, a polycyclic aromatic hydrocarbon. This compound consists of a triphenylene core with twelve fluorine atoms attached, resulting in a highly fluorinated structure. The presence of fluorine atoms significantly alters the chemical and physical properties of the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triphenylene, dodecafluoro- typically involves the fluorination of triphenylene. One common method is the photocyclodehydrofluorination (PCDHF) reaction, which is used to introduce fluorine atoms into the triphenylene core. This reaction is often coupled with nucleophilic aromatic substitution (SNAr) reactions to achieve the desired level of fluorination .
Industrial Production Methods
Industrial production of triphenylene, dodecafluoro- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions must be carefully controlled to ensure the safety and efficiency of the process. The use of catalysts and specific reaction temperatures can optimize the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Triphenylene, dodecafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of fluorine atoms can influence the reactivity and stability of the resulting products.
Common Reagents and Conditions
Common reagents used in the reactions of triphenylene, dodecafluoro- include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from the reactions of triphenylene, dodecafluoro- depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Applications De Recherche Scientifique
Triphenylene, dodecafluoro- has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of triphenylene, dodecafluoro- involves its interaction with molecular targets through its fluorinated aromatic structure. The presence of fluorine atoms enhances the compound’s ability to participate in π-π stacking interactions and hydrogen bonding. These interactions can influence the compound’s behavior in various chemical and biological systems .
Comparaison Avec Des Composés Similaires
Triphenylene, dodecafluoro- can be compared with other fluorinated aromatic compounds, such as:
Tetrafluorotriphenylene: A compound with four fluorine atoms, which exhibits different physical and chemical properties due to the lower degree of fluorination.
Hexafluorotriphenylene: A compound with six fluorine atoms, which has intermediate properties between tetrafluorotriphenylene and dodecafluorotriphenylene.
The uniqueness of triphenylene, dodecafluoro- lies in its high degree of fluorination, which imparts distinct electronic and steric effects, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
17051-14-8 |
|---|---|
Formule moléculaire |
C18F12 |
Poids moléculaire |
444.2 g/mol |
Nom IUPAC |
1,2,3,4,5,6,7,8,9,10,11,12-dodecafluorotriphenylene |
InChI |
InChI=1S/C18F12/c19-7-1-2(8(20)14(26)13(7)25)4-6(12(24)18(30)17(29)11(4)23)5-3(1)9(21)15(27)16(28)10(5)22 |
Clé InChI |
IMVCZNRQMXBQAI-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C3=C(C4=C1C(=C(C(=C4F)F)F)F)C(=C(C(=C3F)F)F)F)C(=C(C(=C2F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















